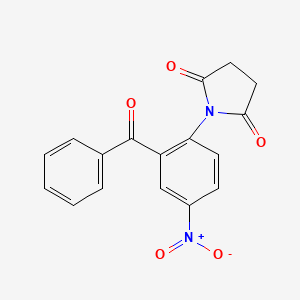
1-(2-Benzoyl-4-nitrophenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Benzoyl-4-nitrophenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry due to their unique structural properties. The presence of both benzoyl and nitrophenyl groups in the molecule enhances its potential for various chemical reactions and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzoyl-4-nitrophenyl)pyrrolidine-2,5-dione typically involves the reaction of 2-benzoyl-4-nitroaniline with maleic anhydride. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions
1-(2-Benzoyl-4-nitrophenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Oxidation: 1-(2-Amino-4-nitrophenyl)pyrrolidine-2,5-dione.
Reduction: 1-(2-Hydroxy-4-nitrophenyl)pyrrolidine-2,5-dione.
Substitution: 1-(2-Methoxy-4-nitrophenyl)pyrrolidine-2,5-dione.
科学的研究の応用
1-(2-Benzoyl-4-nitrophenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(2-Benzoyl-4-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific enzyme and biological context .
類似化合物との比較
Similar Compounds
- 1-(2-Benzoyl-4-aminophenyl)pyrrolidine-2,5-dione
- 1-(2-Benzoyl-4-methoxyphenyl)pyrrolidine-2,5-dione
- 1-(2-Benzoyl-4-hydroxyphenyl)pyrrolidine-2,5-dione
Uniqueness
1-(2-Benzoyl-4-nitrophenyl)pyrrolidine-2,5-dione is unique due to the presence of both benzoyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The nitro group, in particular, can undergo various transformations, making the compound versatile for different applications .
特性
分子式 |
C17H12N2O5 |
|---|---|
分子量 |
324.29 g/mol |
IUPAC名 |
1-(2-benzoyl-4-nitrophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H12N2O5/c20-15-8-9-16(21)18(15)14-7-6-12(19(23)24)10-13(14)17(22)11-4-2-1-3-5-11/h1-7,10H,8-9H2 |
InChIキー |
IHTKLCMUZPPCRO-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-4-yl] benzoate](/img/structure/B13857587.png)
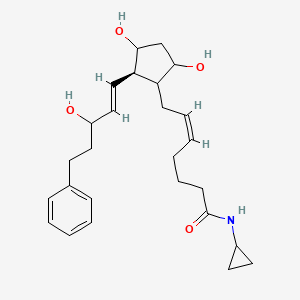
![1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin](/img/structure/B13857598.png)
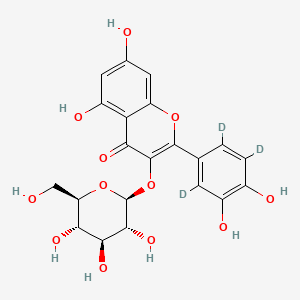
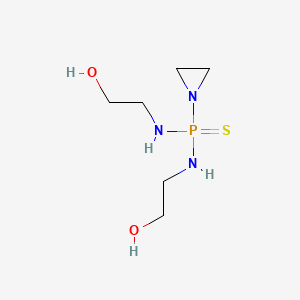
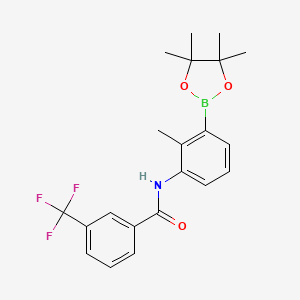
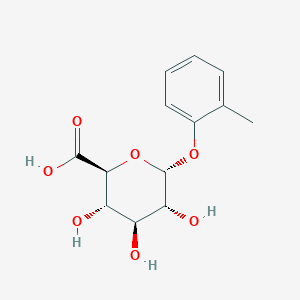
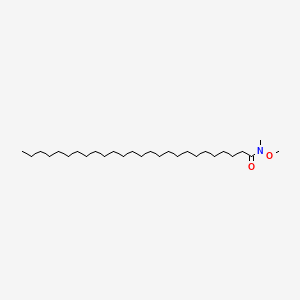
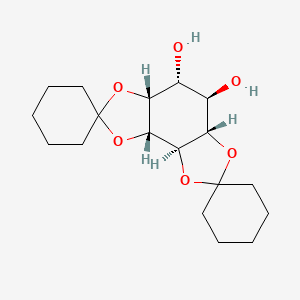
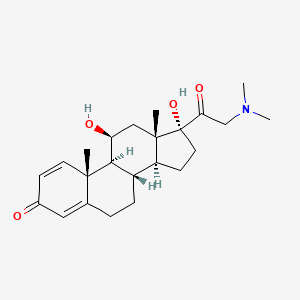
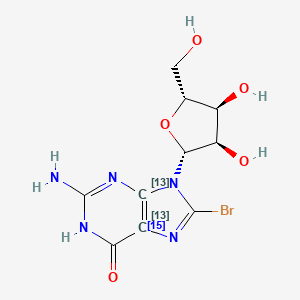
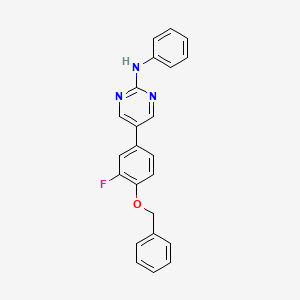
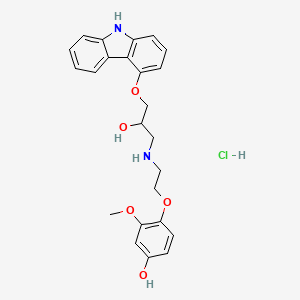
![2-[(tetrahydro-3-methyl-2,4,6-trioxo-1(2H)-pyrimidinyl)methyl]benzonitrile; 2-((3-Methyl-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B13857667.png)
